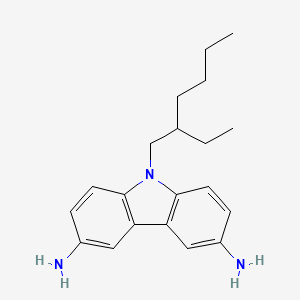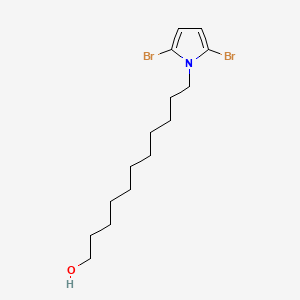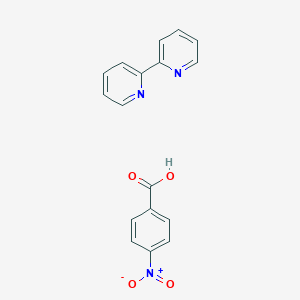
4-Nitrobenzoic acid;2-pyridin-2-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrobenzoic acid;2-pyridin-2-ylpyridine: is a compound that combines the structural features of 4-nitrobenzoic acid and 2-pyridin-2-ylpyridine. 4-Nitrobenzoic acid is an organic compound with the formula C₆H₄(NO₂)CO₂H, known for its pale yellow solid form . It is a precursor to various other compounds, including 4-aminobenzoic acid and 4-nitrobenzoyl chloride
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
4-Nitrobenzoic Acid:
Oxidation of 4-nitrotoluene: This is a common method where 4-nitrotoluene is oxidized using agents like nitric acid, chromic acid, or permanganates. The reaction typically involves heating the mixture and then purifying the product through filtration and recrystallization.
Industrial Production: The industrial production of 4-nitrobenzoic acid often involves the oxidation of 4-nitrotoluene using sulfuric acid and sodium dichromate. This method is efficient and yields a high purity product.
-
2-Pyridin-2-ylpyridine:
Synthesis from Pyridine Derivatives: This compound can be synthesized through various methods, including the coupling of pyridine derivatives under specific conditions. The exact synthetic route can vary depending on the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Nitrobenzoic acid can undergo oxidation reactions to form compounds like 4-nitrobenzoyl chloride.
Reduction: It can be reduced to form 4-aminobenzoic acid, which is a precursor to the anesthetic procaine.
Substitution: The nitro group in 4-nitrobenzoic acid can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, chromic acid, permanganates.
Reducing Agents: Hydrogen gas, catalytic palladium, or other reducing agents.
Substitution Reagents: Various nucleophiles depending on the desired substitution product.
Major Products:
4-Aminobenzoic Acid: Formed through the reduction of 4-nitrobenzoic acid.
4-Nitrobenzoyl Chloride: Formed through the oxidation of 4-nitrobenzoic acid.
Scientific Research Applications
Chemistry:
Ligand in Coordination Chemistry: 2-Pyridin-2-ylpyridine is widely used as a ligand in the formation of coordination complexes with metals.
Biology and Medicine:
Precursor to Anesthetics: 4-Nitrobenzoic acid is a precursor to 4-aminobenzoic acid, which is used to prepare the anesthetic procaine.
Industry:
Intermediate in Chemical Synthesis: Both 4-nitrobenzoic acid and 2-pyridin-2-ylpyridine are used as intermediates in the synthesis of various chemical compounds.
Mechanism of Action
4-Nitrobenzoic Acid:
Reduction Mechanism: The reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid involves the transfer of electrons to the nitro group, converting it to an amino group.
2-Pyridin-2-ylpyridine:
Coordination with Metals: This compound acts as a ligand, coordinating with metal ions through its nitrogen atoms, forming stable complexes.
Comparison with Similar Compounds
3-Nitrobenzoic Acid: Another isomer of nitrobenzoic acid, used as a precursor to dyes.
2-Nitrobenzoic Acid: Used in the preparation of various chemical compounds.
Uniqueness:
4-Nitrobenzoic Acid: Its role as a precursor to anesthetics like procaine makes it unique among its isomers.
2-Pyridin-2-ylpyridine: Its ability to form stable coordination complexes with metals distinguishes it from other pyridine derivatives.
Properties
CAS No. |
781671-18-9 |
|---|---|
Molecular Formula |
C17H13N3O4 |
Molecular Weight |
323.30 g/mol |
IUPAC Name |
4-nitrobenzoic acid;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H8N2.C7H5NO4/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;9-7(10)5-1-3-6(4-2-5)8(11)12/h1-8H;1-4H,(H,9,10) |
InChI Key |
VNYNRCBZMRVVBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol](/img/structure/B14209444.png)
![1-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14209462.png)
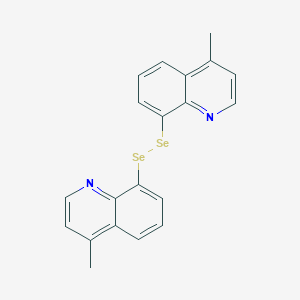
![2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B14209469.png)
![4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide](/img/structure/B14209472.png)

![tert-Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14209481.png)
![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(prop-1-en-1-yl)benzene](/img/structure/B14209502.png)
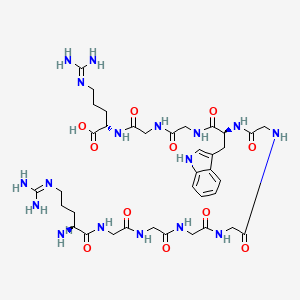
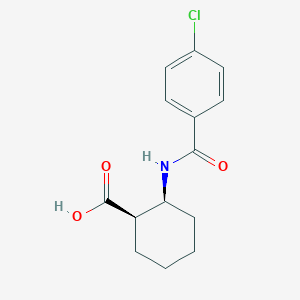
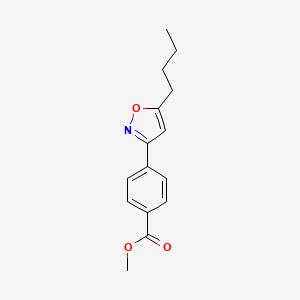
![{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane](/img/structure/B14209530.png)
